Dequalinium

Vue d'ensemble

Description

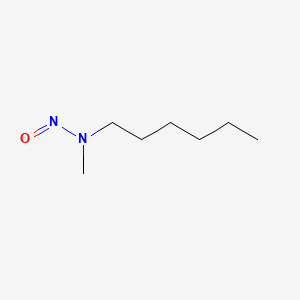

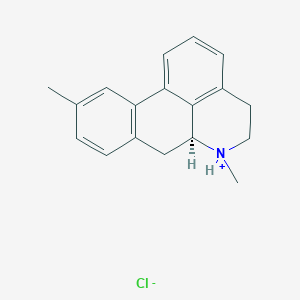

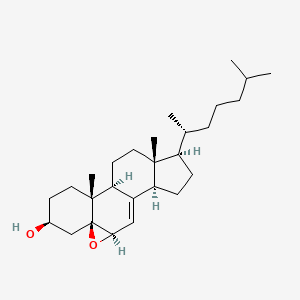

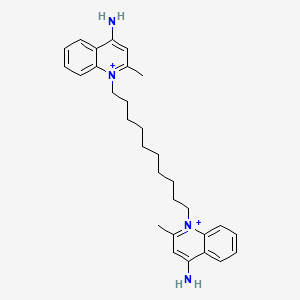

Dequalinium is a quaternary ammonium cation and bolaamphiphile commonly available as the dichloride salt . It is used as an antiseptic and disinfectant . It is also the active ingredient of several medications . Dequalinium is an antibacterial agent with multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties .

Synthesis Analysis

The synthesis of Dequalinium Chloride involves a compound of formula II added to a solution containing Cl in water. An oxidant is then added to the product of the first step . The method yields a higher yield .Molecular Structure Analysis

Dequalinium is a quaternary ammonium compound, consisting of an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain . It has been used to build drug and gene delivery systems due to its flexible structure .Chemical Reactions Analysis

Dequalinium absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability . Once in the bacteria, dequalinium denatures proteins involved in the respiratory chain and glycolysis of bacteria, interfering with bacterial cell metabolism and ribosomal .Physical And Chemical Properties Analysis

Dequalinium Chloride has a molecular formula of C30H40N4.2Cl and a molecular weight of 527.57 . It is soluble in DMSO .Applications De Recherche Scientifique

Antimicrobial Applications

Dequalinium chloride has been successfully used as an antiseptic drug and disinfectant for over 50 years, particularly in clinical settings. It has shown improved antimicrobial activity against mycobacteria and protozoa, especially plasmodia, and exhibits high activity against a range of pathogens (Tischer, Pradel, Ohlsen, & Holzgrabe, 2012).

Cancer Treatment Potential

Dequalinium chloride has shown promise in inhibiting the growth of malignant tumors, particularly in solid tumors like glioblastoma. It has been found to induce apoptosis in cancer cells and may play a role in overcoming glioblastoma resistance. Its ability to target and accumulate in the mitochondria makes it a potential candidate for treating malignant glioma (Pan, Zhao, & Chen, 2021).

Interaction with Cellular Mechanisms

Dequalinium's interaction with cellular mechanisms has been studied, especially its effect on human leukemia cells. It selectively accumulates in mitochondria and induces oxidative stress in a cell-specific manner, which can lead to cell death (García-Pérez, Galeano, Nieto, & Sancho, 2011).

Antibacterial Properties

Dequalinium is an inhibitor of the Staphylococcus aureus primase DnaG, demonstrating antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives have been explored as potential anti-staphylococcal therapeutics (Green et al., 2021).

Mitochondrial Targeting for Nanomedicines

Dequalinium chloride is proposed as a mitochondrial targeting ligand for nanomedicines, given its ability to interact with phosphatidylcholine bilayers during liposome formation. It plays a significant role in the development of lipid-based mitochondrial nanomedicines (Sauvage et al., 2019).

Pharmacological Properties

Dequalinium chloride has been identified to interact with multiple proteins, contributing to its diverse pharmacological properties. These interactions underlie its antibacterial, antiviral, antifungal, antiparasitic, and anticancer activities. It also targets α-synuclein oligomers, potentially impacting neurodegenerative disorders (Bailly, 2021).

Mitochondria-Targeted Delivery Systems

Dequalinium-based liposome-like vesicles, known as DQAsomes, are prototypes for mitochondria-targeted pharmaceutical nanocarriers. They have been used for delivering DNA and molecules to mitochondria within cells, offering potential for mitochondrial gene therapy and anticancer chemotherapy (Weissig, Edeas Editors, & Edeas, 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSWXVJAIHCTMO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2019-42-3 (diiodide), 4028-98-2 (diacetate), 522-51-0 (dichloride), 93940-47-7 (diundecenoate) | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046941 | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dequalinium has multiple modes of action. Dequalinium absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability. It is taken up by the bacteria rapidly. Once in the bacteria, dequalinium denatures proteins involved in the respiratory chain and glycolysis of bacteria, interfering with bacterial cell metabolism and ribosomal protein synthesis. By inhibiting bacterial F1-ATPase, dequalinium inhibits mitochondrial ATP synthesis and blocks glucose metabolism. These molecular actions ultimately deplete bacterial energy sources. As dequalinium accumulates in the mitochondria, it is considered a mitochondrial poison. Dequalinium can also precipitate nucleic acids, as it can intercalate one of its quinoline chromophores between DNA base pairs. Depending on the drug concentration, dequalinium can lyse the bacterial cell by promoting osmotic imbalance. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Dequalinium | |

CAS RN |

6707-58-0 | |

| Record name | Dequalinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6707-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEQUALINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7QC7V26B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.